Chloro(dicyclohexylphenylphosphine)gold Chloro(dicyclohexylphenylphosphine)gold
Brand Name: Vulcanchem
CAS No.:
VCID: VC17264940
InChI: InChI=1S/C18H27P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2;;1H/q;+1;/p-1
SMILES:
Molecular Formula: C18H27AuClP
Molecular Weight: 506.8 g/mol

Chloro(dicyclohexylphenylphosphine)gold

CAS No.:

Cat. No.: VC17264940

Molecular Formula: C18H27AuClP

Molecular Weight: 506.8 g/mol

* For research use only. Not for human or veterinary use.

Chloro(dicyclohexylphenylphosphine)gold -

Molecular Formula C18H27AuClP
Molecular Weight 506.8 g/mol
IUPAC Name dicyclohexyl(phenyl)phosphane;gold(1+);chloride
Standard InChI InChI=1S/C18H27P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2;;1H/q;+1;/p-1
Standard InChI Key KGRSPDHZEMUREN-UHFFFAOYSA-M
Canonical SMILES C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.[Cl-].[Au+]

Molecular and Structural Characteristics

Chloro(dicyclohexylphenylphosphine)gold(I) exhibits a linear coordination geometry, a hallmark of gold(I) complexes, with the gold atom bonded to one chlorine atom and one dicyclohexylphenylphosphine ligand . X-ray crystallographic studies confirm this geometry, revealing significant steric interactions between the bulky cyclohexyl groups of the ligand and adjacent molecular components. The ligand’s steric bulk enhances stability by shielding the gold center from unwanted side reactions, while its electronic properties modulate reactivity in catalytic cycles.

Key Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₂₇AuClP
Molecular Weight506.8 g/mol
Coordination GeometryLinear (Au–P–Cl angle: ~180°)
Crystal SystemOrthorhombic (for analogous complexes)

Synthesis and Reaction Conditions

The synthesis of chloro(dicyclohexylphenylphosphine)gold(I) typically involves the reaction of gold(I) chloride (AuCl) with dicyclohexylphenylphosphine in an inert solvent under controlled atmospheric conditions. This method mirrors the preparation of related complexes, such as chloro(triphenylphosphine)gold(I), where HAuCl₄ is reduced with a phosphine ligand in ethanol .

Example Synthesis Protocol:

  • Reactants: Gold(I) chloride (1 equiv.), dicyclohexylphenylphosphine (1 equiv.).

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Conditions: Inert atmosphere (N₂ or Ar), room temperature, 12–24 hours.

  • Workup: Filtration and recrystallization from hexane/dichloromethane mixtures.

This method yields the target compound in high purity, as confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Spectroscopic Characterization

Spectroscopic techniques provide critical insights into the electronic environment of the gold center and ligand interactions:

  • ³¹P NMR: A singlet resonance at ~40 ppm (referenced to H₃PO₄) indicates a single phosphorus environment, consistent with monodentate ligand binding.

  • IR Spectroscopy: Stretching frequencies for Au–Cl (~340 cm⁻¹) and Au–P (~520 cm⁻¹) bonds align with linear coordination.

  • X-ray Diffraction: Bond lengths of Au–P = 2.28 Å and Au–Cl = 2.32 Å (averaged from analogous structures) .

Catalytic Applications and Mechanism

Chloro(dicyclohexylphenylphosphine)gold(I) serves as a precursor to cationic gold(I) catalysts, which are pivotal in organic synthesis. Treatment with silver salts (e.g., AgSbF₆) generates the active species [Au(P^Cy₂Ph)]⁺, enabling reactions such as:

  • Alkyne Hydration: Conversion of alkynes to ketones via anti-Markovnikov addition.

  • Cycloisomerization: Formation of cyclic ethers or carbocycles from unsaturated substrates .

Catalytic Cycle Overview:

  • Ligand Substitution: Chloride displacement by a weakly coordinating anion (e.g., SbF₆⁻).

  • Substrate Activation: π-Coordination of the alkyne or alkene to the gold center.

  • Nucleophilic Attack: Regioselective addition of water or other nucleophiles.

  • Product Release: Regeneration of the active catalyst .

The dicyclohexylphenylphosphine ligand’s steric bulk impedes catalyst deactivation, enabling higher turnover numbers compared to triphenylphosphine analogues.

Comparative Analysis with Related Gold(I) Complexes

Chloro(dicyclohexylphenylphosphine)gold(I) offers distinct advantages over similar complexes:

ComplexLigand Steric BulkCatalytic ActivityThermal Stability
Chloro(triphenylphosphine)gold(I)ModerateHighModerate
Chloro[2-dicyclohexyl(2′,6′-dimethoxybiphenyl)phosphine]gold(I)HighVery HighHigh
(Dimethyl sulfide)gold(I) chlorideLowLowLow

Key Findings:

  • Steric Effects: Bulkier ligands (e.g., dicyclohexylphenylphosphine) enhance stability but may reduce reaction rates in sterically congested substrates .

  • Electronic Effects: Electron-donating groups on the ligand increase gold’s electrophilicity, accelerating substrate activation .

Future Directions and Research Opportunities

Recent studies highlight unexplored applications of chloro(dicyclohexylphenylphosphine)gold(I), including:

  • Asymmetric Catalysis: Chiral variants of the ligand could enable enantioselective transformations .

  • Photocatalysis: Gold’s relativistic effects may facilitate light-driven reactions.

  • Bioconjugation: Functionalized ligands could anchor catalysts to biomolecules for targeted synthesis .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator